molecular formula C10H12ClNO2 B1315064 (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 77497-95-1

(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No. B1315064
CAS RN: 77497-95-1
M. Wt: 213.66 g/mol
InChI Key: FXHCFPUEIDRTMR-FVGYRXGTSA-N
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Description

“(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride” is a complex organic compound. It likely contains a tetrahydroisoquinoline backbone, which is a type of isoquinoline, a heterocyclic aromatic organic compound. The “(S)” denotes the stereochemistry of the compound, indicating it is the “S” (from Latin sinister, meaning “left”) enantiomer in the Cahn-Ingold-Prelog priority rules. The “3-carboxylic acid” suggests the presence of a carboxylic acid functional group on the third carbon of the tetrahydroisoquinoline backbone. The “hydrochloride” indicates it is a hydrochloride salt, which typically forms when a positively charged hydrogen in hydrochloric acid combines with a negatively charged compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroisoquinoline backbone would likely form a cyclic structure, with the carboxylic acid group attached to the third carbon in the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of a carboxylic acid group could allow for reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a key compound involved in the synthesis of various derivatives through decarboxylation and chemical modifications. Tachibana et al. (1968) studied the decarboxylation of its derivatives, leading to the formation of 4-substituted isoquinoline derivatives in moderate yields, depending on the solvent used (Tachibana, Matsuo, & Yamada, 1968). Similarly, Jansa, Macháček, & Bertolasi (2006) prepared and characterized its derivatives, such as the hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative, highlighting the compound's versatility in synthetic chemistry (Jansa, Macháček, & Bertolasi, 2006).

Enzymatic Resolution and Synthetic Applications

Enzymatic methods have also been employed to explore the stereochemistry and synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. Sánchez et al. (2001) demonstrated the stereoselective hydrolysis of its butyl, ethyl, and methyl esters using animal liver acetone powders, providing an approach to obtain the (S)-acid selectively (Sánchez, Luna, Pérez, Manjarrez, & Solís, 2001). Kotha & Banerjee (2007) reported on the synthesis of novel derivatives through a combination of cycloaddition reactions, showcasing the compound's potential in generating structurally diverse molecules (Kotha & Banerjee, 2007).

Medicinal Chemistry and Biological Applications

In medicinal chemistry, the derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated for their potential as pharmaceutical agents. Redda, Gangapuram, & Ardley (2010) explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, emphasizing the moiety's role in biologically active molecules (Redda, Gangapuram, & Ardley, 2010). Additionally, Azamatov et al. (2023) evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives, highlighting their promising properties for further drug development (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Khinkar, Malatani, Aldurdunji, Tiezzi, & Mamadalieva, 2023).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action would depend on how it interacts with biological systems or specific proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a hydrochloride salt, it could potentially be corrosive or irritating .

Future Directions

The future directions for this compound would depend on its intended applications. If it were a pharmaceutical compound, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

properties

IUPAC Name

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHCFPUEIDRTMR-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77497-95-1
Record name 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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